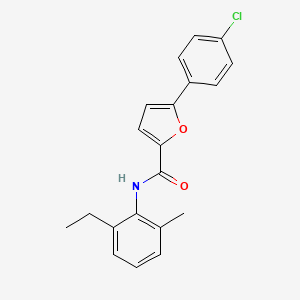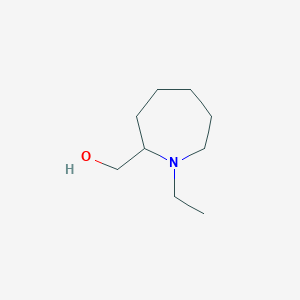
4-formyl-2,6-dimethoxyphenyl benzenesulfonate
Descripción general
Descripción
4-formyl-2,6-dimethoxyphenyl benzenesulfonate, also known as FDBS, is a chemical compound with various applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 356.39 g/mol. FDBS is used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
1. Synthesis of Novel Compounds
4-formyl-2,6-dimethoxyphenyl benzenesulfonate plays a significant role in the synthesis of novel compounds. For instance, the research by Fahim and Shalaby (2019) discusses the synthesis of benzenesulfonamide derivatives for potential in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019). Similarly, the study by Zamyshlyaeva et al. (1999) explores the one-pot synthesis of 4-acyl-2,6-disilapiperazines, where the hydrolytic stability and reactions with benzenesulfonamide are investigated, contributing to the understanding of new chemical properties (Zamyshlyaeva et al., 1999).
2. Corrosion Inhibition
4-formyl-2,6-dimethoxyphenyl benzenesulfonate derivatives also find applications in corrosion inhibition. Chafiq et al. (2020) examined the inhibition properties of compounds including this benzenesulfonate derivative for mild steel corrosion in HCl, demonstrating their effectiveness as inhibitors in acidic solutions (Chafiq et al., 2020).
3. Nonlinear Optical Materials
The compound is also relevant in the field of nonlinear optical materials. Research by Ogawa et al. (2008) focuses on derivatives of 4-formyl-2,6-dimethoxyphenyl benzenesulfonate for second-order nonlinear optical (NLO) crystalline materials, investigating their thermal properties and solubility (Ogawa et al., 2008).
4. Catalysis
In the realm of catalysis, studies have explored the use of this compound in the formation of catalysts. For example, Skupov et al. (2007) discussed the reaction of derivatives with palladium to form polymerization catalysts, highlighting their ability to homopolymerize ethylene and copolymerize with other compounds (Skupov et al., 2007).
5. Photodegradable Detergents
4-formyl-2,6-dimethoxyphenyl benzenesulfonate derivatives have also been used in the synthesis of photodegradable detergents. Epstein et al. (1982) synthesized a new ionic detergent that is photodegradable and can be used in protein isolation and characterization without apparent damage to the protein (Epstein et al., 1982).
Propiedades
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-19-13-8-11(10-16)9-14(20-2)15(13)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFUMBWMZNGTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=CC=C2)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5222878.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-isopropoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5222884.png)
![(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)


![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)
![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)